Methyl abietate
Overview
Description
Methyl abietate is a natural product found in Picea glehnii, Picea abies, and other organisms . It has a molecular formula of C21H32O2 and a molecular weight of 316.5 g/mol .
Synthesis Analysis
Methyl abietate can be synthesized from abietic acid through esterification . A series of C18-oxygenated derivatives of abietic acid were synthesized and evaluated for their cytotoxic, antimycotic, and antiviral activities .Molecular Structure Analysis
The IUPAC name of Methyl abietate is methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate . The structure of Methyl abietate is also available as a 2D Mol file .Chemical Reactions Analysis
The oxidation of methyl abietate on the sorbents Al2O3 and SiO2 containing potassium permanganate has been studied . It has been shown that compounds of the dehydroabietane series, stereoisomeric mono- and diepoxides of methyl abietate, and the products of their transformation on the sorbents are formed under the selected conditions .Physical And Chemical Properties Analysis
Methyl abietate is a colourless to yellow, almost odourless, thick liquid . It is insoluble in water and has a molecular weight of 316.48 .Scientific Research Applications
Environmental Health and Chemical Exposure
Research has explored the impact of environmental exposures on human health, particularly through the lens of epigenetics. Epigenetic mechanisms, like DNA methylation, play a crucial role in how environmental factors can influence gene expression without altering the DNA sequence. Chemicals such as heavy metals and pollutants have been shown to induce epigenetic changes, leading to various health issues, including neurodegenerative disorders and cancer. Studies emphasize the need for continued exploration into how environmental chemicals, potentially including compounds like Methyl abietate, impact human health through epigenetic alterations (Baccarelli & Bollati, 2009).
Therapeutic Applications of Related Compounds
In medical research, compounds with specific biochemical properties are often studied for their therapeutic potential. For instance, Methylene Blue, a compound with some similarities in application and chemical structure to Methyl abietate, has been utilized for its unique properties in treating methemoglobinemia and as a dye in medical procedures. Its role has expanded into clinical trials exploring its potential in enhancing memory and neuroprotection, highlighting how compounds with specific chemical properties can be repurposed for diverse therapeutic applications (Cwalinski et al., 2020).
Environmental Applications
The study of low-cost adsorbents, including various agricultural wastes and industrial by-products, for removing pollutants like dyes from wastewater illustrates the broader environmental applications of chemical research. This area of study underscores the importance of developing sustainable and efficient methods for pollution control, potentially relevant to the applications of compounds like Methyl abietate in environmental remediation efforts (Rafatullah et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRPXGVKBHGQO-UYWIDEMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048190 | |
Record name | Methyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl abietate | |
CAS RN |
127-25-3 | |
Record name | Methyl abietate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl abietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL ABIETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bR,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl abietate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY54I7IT3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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